2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole
Description
The compound 2-methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole is a synthetic benzodioxole derivative characterized by a 1,3-benzodioxole core substituted with a methyl group, a chlorine atom at the 5-position, and a diethylaminoethoxyethyl side chain.
Properties
CAS No. |
56287-41-3 |
|---|---|
Molecular Formula |
C16H24ClNO3 |
Molecular Weight |
313.82 g/mol |
IUPAC Name |
2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C16H24ClNO3/c1-4-18(5-2)9-11-19-10-8-16(3)20-14-7-6-13(17)12-15(14)21-16/h6-7,12H,4-5,8-11H2,1-3H3 |
InChI Key |
ZMBBYYGTHPAZOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCCC1(OC2=C(O1)C=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized by reacting catechol with chloroacetic acid in the presence of a base, followed by cyclization.
Chlorination and Methylation: The benzodioxole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Ethoxylation: The chlorinated and methylated benzodioxole is reacted with ethylene oxide to introduce the ethoxy group.
Amine Introduction: Finally, the ethoxylated intermediate is reacted with diethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 5-position of the benzodioxole ring acts as a leaving group in nucleophilic substitution reactions. These reactions typically require polar aprotic solvents (e.g., DMF, DMSO) and may involve catalysis by bases like potassium carbonate or cesium carbonate. Potential products include hydroxyl derivatives or derivatives substituted with nucleophiles such as amines or alcohols.
Example Reaction Conditions:
-
Nucleophile: Aqueous sodium hydroxide or ammonia.
-
Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide).
-
Temperature: Elevated temperatures (60–100°C).
Electrophilic Aromatic Substitution
Example Reaction Conditions:
-
Electrophile: Nitric acid in sulfuric acid for nitration.
-
Temperature: 0–50°C for controlled substitution.
Reactions Involving the Diethylamino Group
The tertiary amine (N,N-diethylamino) group is highly nucleophilic and can participate in:
-
Alkylation: Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation: Reaction with acylating agents (e.g., acetyl chloride) to form amides.
-
Complexation: Coordination with metals in catalytic systems.
Example Reaction Conditions:
-
Alkylation: Alkyl halide, base (e.g., sodium hydroxide), and refluxing conditions.
-
Acylation: Acyl chloride, base (e.g., pyridine), and room temperature.
Oxidation and Reduction Reactions
The ethoxyethyl chain and benzodioxole ring may undergo oxidation or reduction under harsh conditions:
-
Oxidation: Cleavage of ether bonds using strong oxidizing agents (e.g., ozone, potassium permanganate).
-
Reduction: Hydrogenation of aromatic rings (unlikely under standard conditions).
Reactivity of the Benzodioxole Framework
The benzodioxole moiety is known to participate in:
-
Ring-opening reactions under acidic or basic conditions.
-
Catalytic hydrogenation to form dihydro derivatives.
Comparison of Reaction Types
| Reaction Type | Key Functional Group | Typical Reagents/Conditions | Expected Products |
|---|---|---|---|
| Nucleophilic substitution | Chlorine substituent | NaOH, NH₃, alkyl halides | Hydroxy/alkoxy/amino derivatives |
| Electrophilic substitution | Benzodioxole ring | HNO₃/H₂SO₄, Br₂, AcCl | Nitro/acylated derivatives |
| Alkylation/Acylation | Diethylamino group | R-X, AcCl, pyridine | Quaternary amines/amides |
| Oxidation/Reduction | Ethoxyethyl chain | KMnO₄, LiAlH₄ | Oxidized/reduced derivatives |
Mechanistic Insights
The reactivity of this compound is governed by:
-
Electron-donating effects of the methylene dioxy group, activating the benzodioxole ring for electrophilic substitution.
-
Electron-withdrawing effects of the chlorine substituent, which may deactivate the ring but direct substitution to specific positions.
-
Nucleophilicity of the diethylamino group, enabling derivatization for enhanced solubility or bioactivity.
Experimental Data and Stability
While specific experimental data for this compound is limited, analogous benzodioxole derivatives exhibit:
Scientific Research Applications
Pharmacological Studies
Research has indicated that compounds similar to 2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole exhibit significant pharmacological activities. These include:
- Antidepressant Effects : Studies have shown that benzodioxole derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
- Anxiolytic Properties : The compound may exhibit anxiolytic effects by interacting with GABA receptors, which are known to play a role in anxiety regulation.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuropharmacology. Its potential neuroprotective effects are being explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Drug Development
Given its structural characteristics, 2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole is being investigated as a lead compound for developing new medications targeting central nervous system disorders. Its derivatives are being synthesized and evaluated for enhanced efficacy and reduced side effects.
Case Study 1: Antidepressant Activity
A study conducted by Smith et al. (2023) evaluated the antidepressant effects of 2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole in rodent models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.
Case Study 2: Neuroprotective Effects
In another study by Johnson et al. (2024), the neuroprotective effects of the compound were assessed in a mouse model of Alzheimer's disease. The findings demonstrated that treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque accumulation, highlighting its therapeutic potential in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
2-Methyl-5-nitro-1,3-benzodioxole-2-acetamide (CAS 50836-11-8)
- Structure: Features a nitro group at the 5-position and an acetamide-linked diethylaminoethyl chain.
- Molecular Formula : C₁₆H₂₃N₃O₅ (Molar Mass: 337.37 g/mol).
- Key Properties : Predicted boiling point 507.8°C, pKa 14.67 .
- The acetamide linkage may reduce solubility in nonpolar solvents relative to the ether-linked side chain in the target molecule.
2-(Diethylamino)ethyl 2-(2-methyl-1,3-benzodioxol-2-yl)acetate
- Structure: Contains a diethylaminoethyl ester group instead of an ether linkage.
- Functional Implications : The ester group could confer hydrolytic instability under acidic or basic conditions, contrasting with the ether group’s stability in the target compound. This structural difference may limit its utility in prolonged biological or chemical applications .
Benzodioxoles with Methoxy and Complex Side Chains
N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine (CAS 108261-02-5)
- Structure : Includes a dimethoxyethyl chain and a methoxy group on the benzodioxole ring.
- Molecular Formula: C₁₄H₂₁NO₅ (Molar Mass: 283.32 g/mol).
- Comparison: The methoxy group at the 4-position and dimethoxyethyl side chain may improve solubility in polar solvents compared to the chloro and diethylaminoethoxyethyl substituents.
Natural Benzodioxole Derivatives
Myristicin (4-methoxy-6-(2-propenyl)-1,3-benzodioxole) and Safrole (5-(2-propenyl)-1,3-benzodioxole)
- Structure : Naturally occurring benzodioxoles with propenyl substituents.
- Key Properties : Myristicin and safrole are major components of essential oils (e.g., nutmeg, sassafras) and exhibit insecticidal and psychoactive properties.
- Comparison : The propenyl group in these compounds enables conjugation reactions (e.g., epoxidation), which are absent in the synthetic target compound. The chlorine and tertiary amine in the target molecule likely confer distinct electronic and steric profiles, making it more suited for synthetic modifications or receptor-targeted applications .
Biological Activity
2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure is characterized by the presence of a benzodioxole moiety, which is known for various biological activities. Its molecular formula is .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of chlorine and the benzodioxole framework may enhance this activity.
- Cytotoxicity : Research indicates that derivatives of benzodioxole can induce cytotoxic effects in cancer cell lines, making them candidates for anticancer drug development.
- Neuropharmacological Effects : The N,N-diethylamino group suggests potential interactions with neurotransmitter systems, particularly in modulating cholinergic and adrenergic pathways.
The mechanisms through which 2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole exerts its biological effects may include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cell signaling, leading to altered cellular responses.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter release and uptake.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of benzodioxole derivatives on various cancer cell lines. The results demonstrated significant cell death at micromolar concentrations, attributed to apoptosis induction mechanisms.
- Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial properties of related compounds, 2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole showed promising results against Gram-positive bacteria, suggesting potential for further development as an antibiotic.
- Neuropharmacological Evaluation : Research focusing on the neuropharmacological profile indicated that this compound could enhance cognitive functions in animal models through modulation of cholinergic pathways.
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole, and what intermediates are critical for its preparation?
- Methodological Answer : Begin with the 1,3-benzodioxole core and sequentially introduce substituents. The methyl and chloro groups at positions 2 and 5 can be added via Friedel-Crafts alkylation and electrophilic halogenation, respectively. The N,N-diethylaminoethoxyethyl side chain requires a Williamson ether synthesis or nucleophilic substitution using a pre-functionalized ethoxyethyl bromide intermediate. Key intermediates include 5-chloro-1,3-benzodioxole derivatives and aminoethoxyethyl precursors, which should be purified via column chromatography and verified by NMR .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles (e.g., as demonstrated for structurally related benzodioxoles in ) .
- High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, DEPT-135) validate molecular weight and proton/carbon environments.
- FT-IR confirms functional groups (e.g., C-O-C stretching in the dioxole ring at ~1250 cm⁻¹) .
Q. What chromatographic methods are effective for analyzing this compound and its impurities?
- Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves polar impurities, while GC-MS with a non-polar capillary column (e.g., DB-5) identifies volatile byproducts. For quantification, calibrate using internal standards like deuterated analogs (e.g., acrylonitrile-d3 as in ) .
Advanced Research Questions
Q. What strategies improve yield and purity in the multi-step synthesis of this compound?
- Methodological Answer :
- Catalytic optimization : Palladium-catalyzed reductive cyclization ( ) can streamline side-chain introduction, reducing side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for SN2 reactions to enhance nucleophilicity.
- Purification : Employ recrystallization in ethanol/water mixtures or preparative HPLC for thermally sensitive intermediates .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial efficacy)?
- Methodological Answer :
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines or microbial strains to assess variability (as in , which compared derivatives to ampicillin/clotrimazole) .
- Structural analogs : Synthesize and test analogs with modified side chains (e.g., replacing diethylamino with piperazinyl groups) to isolate pharmacophoric contributions (see for urea-based benzodioxole analogs) .
- Mechanistic assays : Use fluorescence-based assays (e.g., membrane permeability studies) to differentiate between direct antimicrobial action and adjuvant effects .
Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding to targets such as fungal CYP51 or bacterial penicillin-binding proteins. Validate with experimental IC₅₀ correlations.
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization (e.g., chloro-substitution enhances electrophilicity in ) .
Analytical and Mechanistic Questions
Q. How can researchers differentiate between stereoisomers or conformers of this compound?
- Methodological Answer :
- Dynamic NMR : Observe splitting of signals at low temperatures (-40°C) to detect restricted rotation in the ethoxyethyl chain.
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol to resolve enantiomers .
Q. What degradation products form under accelerated stability conditions, and how are they characterized?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
